

TCO-PEG3-CH2-aldehyde molecular weight and formula

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Compound of Interest

Compound Name: TCO-PEG3-CH2-aldehyde

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Technical Guide: TCO-PEG3-CH2-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of **TCO-PEG3-CH2-aldehyde**, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document outlines its molecular characteristics, detailed experimental protocols for its use in two-step bioconjugation, and a visual representation of the experimental workflow.

Core Properties of TCO-PEG3-CH2-aldehyde

TCO-PEG3-CH2-aldehyde is a versatile chemical tool employed in bioconjugation. It features a Trans-Cyclooctene (TCO) group for exceptionally fast and selective bioorthogonal "click" chemistry reactions with tetrazine-modified molecules.^{[1][2]} Additionally, it possesses an aldehyde group that enables covalent modification of biomolecules through the formation of stable oxime or hydrazone linkages with aminoxy or hydrazide-containing molecules, respectively. The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance during conjugation.^{[3][4]}

Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	343.42 g/mol	[1] [2] [5]
Molecular Formula	C ₁₇ H ₂₉ NO ₆	[1] [2]

Experimental Protocols

The bifunctional nature of **TCO-PEG3-CH2-aldehyde** allows for a two-step conjugation strategy. This approach is particularly useful for linking two different molecules, such as a targeting antibody and a therapeutic payload. The following protocols are generalized procedures and may require optimization for specific applications.

Step 1: Oxime/Hydrazone Ligation via the Aldehyde Group

This initial step involves the reaction of the aldehyde moiety of **TCO-PEG3-CH2-aldehyde** with an aminoxy- or hydrazide-functionalized molecule (e.g., a drug, toxin, or fluorescent probe). This forms a stable oxime or hydrazone bond.

Materials:

- **TCO-PEG3-CH2-aldehyde**
- Aminoxy- or hydrazide-modified molecule of interest
- Reaction Buffer: Phosphate Buffered Saline (PBS) or similar, pH 6.5-7.5. For oxime ligation, a slightly acidic pH (around 4.5) can accelerate the reaction, though catalysis at neutral pH is also effective.
- Aniline or m-phenylenediamine (optional, as catalyst for oxime formation at neutral pH)
- Anhydrous DMSO or DMF for preparing stock solutions
- Spin desalting columns or Size-Exclusion Chromatography (SEC) for purification

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **TCO-PEG3-CH2-aldehyde** (e.g., 10 mM) in anhydrous DMSO or DMF.
 - Dissolve the aminooxy- or hydrazide-modified molecule in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
- Conjugation Reaction:
 - Add a 10-20 molar excess of the **TCO-PEG3-CH2-aldehyde** stock solution to the solution of the aminooxy/hydrazide-modified molecule.
 - If using a catalyst for oxime ligation at neutral pH, add aniline to a final concentration of approximately 100 mM.
 - Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants and pH.
- Purification:
 - Remove the excess, unreacted **TCO-PEG3-CH2-aldehyde** and catalyst using a spin desalting column (for molecules >5 kDa) or through SEC for higher purity.
 - The resulting product is the TCO-activated molecule of interest, ready for the subsequent click chemistry step.

Step 2: TCO-Tetrazine Ligation (Click Chemistry)

The second step is the bioorthogonal reaction between the TCO group on the newly formed conjugate and a tetrazine-functionalized biomolecule, such as an antibody. This reaction is known for its extremely fast kinetics and high specificity.^[6]

Materials:

- TCO-activated molecule from Step 1
- Tetrazine-functionalized biomolecule (e.g., antibody)

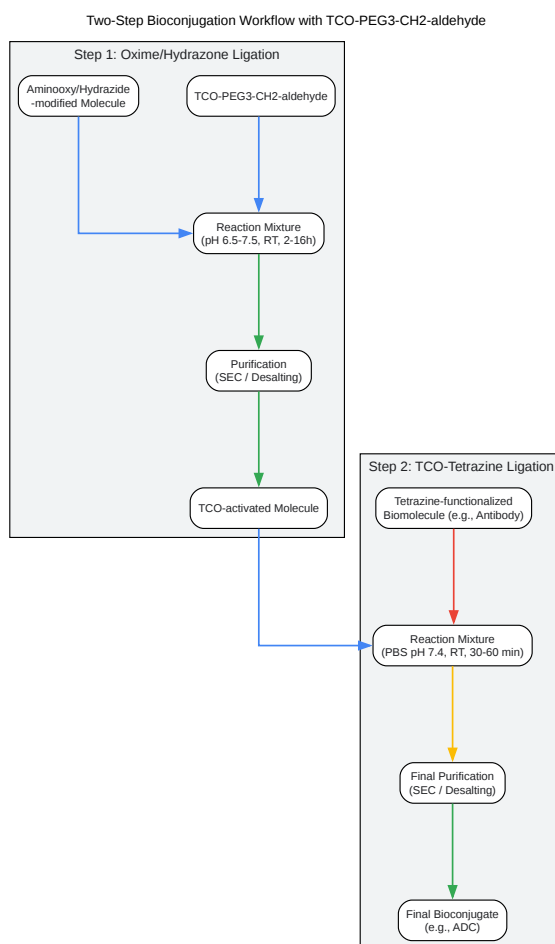
- Reaction Buffer: PBS, pH 7.4
- Spin desalting columns or SEC for final purification

Procedure:

- Reagent Preparation:
 - Ensure the tetrazine-functionalized biomolecule is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
- Conjugation Reaction:
 - Add the TCO-activated molecule to the solution of the tetrazine-functionalized biomolecule. A 1.5 to 5 molar excess of the TCO-activated molecule is typically used.
 - Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) and its absorbance peak between 510 and 550 nm.[\[6\]](#)
- Final Purification:
 - Purify the final bioconjugate from any unreacted starting materials using SEC or a spin desalting column, depending on the scale and required purity of the final product.
 - The purified conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Experimental Workflow Visualization

The following diagram illustrates the two-step conjugation process using **TCO-PEG3-CH2-aldehyde**.



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Two-Step Bioconjugation Workflow

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